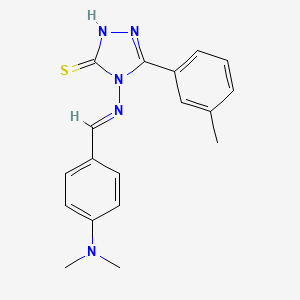![molecular formula C19H16N2O3 B12054605 7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of pyridoquinolines This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused with a quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline . The reaction is carried out under controlled conditions to prevent the partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. As a potential aldosterone synthase inhibitor, it may interfere with the enzyme’s activity, leading to reduced synthesis of aldosterone, a hormone that regulates sodium and potassium levels in the blood . This inhibition can result in increased excretion of sodium and water, thereby exerting a diuretic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-HYDROXY-5-OXO-N-(1-PHENYLETHYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HO-5-OXO-N-PENTYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of 7-HO-5-OXO-N-PHENYL-2,3-DIHYDRO-1H,5H-PYRIDO(3,2,1-IJ)QUINOLINE-6-CARBOXAMIDE lies in its specific functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising diuretic effects and potential as an aldosterone synthase inhibitor .
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4-hydroxy-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-17-14-10-4-6-12-7-5-11-21(16(12)14)19(24)15(17)18(23)20-13-8-2-1-3-9-13/h1-4,6,8-10,22H,5,7,11H2,(H,20,23) |
InChI-Schlüssel |
OKZJCRZIXIYFOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)








![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
